Gacyclidine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAAPPUYWQKKF-GOEBONIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218313 | |
| Record name | Gacyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68134-81-6 | |
| Record name | Gacyclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068134816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gacyclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gacyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GACYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9290ND070R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Gacyclidine
Stereoisomeric Binding Profiles and Differential Affinities
Gacyclidine exists as a mixture of stereoisomers. The enantiomers, (-)-GK11 and (+)-GK11, exhibit differential binding affinities for NMDA receptors. nih.govnih.gov The (-)-enantiomer, (-)-GK11, demonstrates a higher affinity for NMDA receptors, with a binding affinity (Kd) of approximately 2.5 nM, comparable to that of dizocilpine (B47880) (MK-801). nih.gov In contrast, the (+)-enantiomer, (+)-GK11, shows a significantly lower affinity, approximately 10 times less than the (-)-enantiomer. nih.gov This highlights the stereospecificity of the interaction between this compound and the NMDA receptor.
Table 1: Binding Affinities of this compound Enantiomers for NMDA Receptors
| Compound | Target Receptor | Binding Affinity (Kd) | Reference Compound (MK-801) Affinity |
| (-)-Gacyclidine | NMDA | ~2.5 nM | Comparable |
| (+)-Gacyclidine | NMDA | ~10x lower than (-) | - |
Note: Data primarily derived from studies in rat central nervous system. nih.gov
Table 2: Stereoisomeric Properties of this compound
| Property | (-)-Gacyclidine (GK11) | (+)-Gacyclidine (GK11) |
| NMDA Affinity | High (~2.5 nM) | Low (10x lower) |
| Spinal Cord Penetration | Higher | - |
| Plasma Concentration | - | More stable |
| Protein Binding | ~91% (non-stereoselective) | ~91% (non-stereoselective) |
Note: Pharmacokinetic and distribution data primarily from rat studies. researchgate.net
Characteristics of (-)GK11 Isomer Binding
The (-) enantiomer of this compound, known as (-)GK11, demonstrates a high affinity for NMDA receptors. nih.govmendeley.comresearchgate.netnih.govresearchgate.net Its affinity (measured as Ki or IC50) is reported to be around 2.5 nM, which is comparable to that of dizocilpine (MK-801), a well-characterized high-affinity NMDA receptor antagonist. nih.govmendeley.comresearchgate.netnih.govresearchgate.netuio.no Autoradiographic studies have shown that the binding distribution of tritiated (-)GK11 correlates with that of NMDA receptors throughout the central nervous system, with globally higher labeling compared to the (+) isomer. nih.gov In the cerebellum, both enantiomers show similar labeling in the molecular layer. nih.gov Binding kinetics studies on homogenates from telencephalic regions, cerebellum, and spinal cord indicate a multiphasic process for both association and dissociation of (-)GK11, with the highest affinity observed in the nanomolar range across all regions. nih.gov The high-affinity binding sites for (-)GK11 correlate pharmacologically with NMDA receptors. nih.gov
Characteristics of (+)GK11 Isomer Binding
The (+) enantiomer of this compound, (+)GK11, also binds to NMDA receptors, but with a significantly lower affinity compared to the (-) isomer. nih.govmendeley.comnih.govresearchgate.net The affinity of (+)GK11 is approximately 10 times lower than that of (-)GK11. nih.govmendeley.comnih.govresearchgate.net Similar to the (-) isomer, autoradiographic studies reveal that the binding distribution of tritiated (+)GK11 is correlated with NMDA receptors in the central nervous system. nih.gov In the cerebellum, the labeling pattern in the molecular layer is similar for both enantiomers. nih.gov Binding kinetics for (+)GK11 on brain homogenates are also multiphasic. nih.gov While both enantiomers label high and low affinity sites, the high-affinity sites for (+)GK11 also show a pharmacological profile correlated with NMDA receptors. nih.gov
Here is a table summarizing the NMDA receptor binding affinities of this compound enantiomers:
| Compound | NMDA Receptor Affinity (nM) | Reference |
| (-)GK11 | 2.5 | nih.govmendeley.comnih.govresearchgate.netuio.no |
| (+)GK11 | ~10 times lower than (-)GK11 | nih.govmendeley.comnih.govresearchgate.net |
| Dizocilpine (MK-801) | Comparable to (-)GK11 | nih.govmendeley.comnih.govresearchgate.net |
Elucidation of "Non-N-Methyl-D-Aspartate" Binding Sites
Beyond its interaction with NMDA receptors, this compound, including its enantiomers, has been shown to interact with additional binding sites referred to as "non-NMDA" sites. nih.govmendeley.comresearchgate.netnih.govresearchgate.netnih.govuio.nonih.gov These sites are distinct from the primary NMDA receptor binding site and are hypothesized to contribute to this compound's lower neurotoxicity compared to other NMDA receptor antagonists. nih.govmendeley.comresearchgate.netnih.govnih.gov
Anatomical Localization and Distribution in Cerebellar and Telencephalic Structures
"Non-NMDA" binding sites for this compound enantiomers have been identified in both cerebellar and telencephalic regions of the rat brain. nih.govnih.govnih.gov Evidence for these sites has been obtained through autoradiographic and membrane binding experiments. nih.gov These binding sites are expressed at high levels in the molecular layer of the cerebellum, although they are also present in the granular layer and in telencephalic regions. nih.govnih.gov Autoradiographic mapping comparing the distribution of tritiated this compound enantiomers in cerebellar molecular layers versus telencephalic regions has been used to investigate these sites.
Association with Purkinje Cell Dendritic Trees
Studies using mutant animals with specific cerebellar cellular deficits have demonstrated that the this compound "non-NMDA" binding sites are associated with the dendritic trees of Purkinje cells. nih.govnih.gov These sites are mainly located in the molecular layer of the cerebellum on the dendritic tree of Purkinje cells. nih.govmendeley.comnih.govresearchgate.net Purkinje cells are the principal neurons of the cerebellar cortex, and their extensive dendritic trees are located within the molecular layer. plos.orgntu.edu.sgplos.org
Theoretical Implications for Reduced Neurotoxicity
The interaction of this compound with "non-NMDA" binding sites is theoretically implicated in its reduced neurotoxicity compared to other NMDA receptor antagonists like MK-801. nih.govnih.govfishersci.ie While this compound binds to NMDA receptors with high affinity, similar to MK-801, it exhibits markedly lower neurotoxicity in vivo. nih.govmendeley.comnih.govwikipedia.org This lower neurotoxicity may be due to the modulation of excitotoxicity and downstream cell death mechanisms by the interaction with these "non-NMDA" sites. Studies comparing the effects of this compound and MK-801 on neuronal damage have shown widespread necrotic neurons and frequent cytoplasmic vacuoles with MK-801, while this compound treatment resulted in none or rare necrotic neurons and minimal cytoplasmic vacuoles at comparable doses. nih.govmendeley.comnih.gov The interaction with "non-NMDA" cerebellar binding sites, distinct from PCP3 sites, may specifically reduce neurotoxic vacuolation observed with MK-801. Furthermore, this compound has been shown to preferentially inhibit extrasynaptic NMDA receptors, which has been speculated as a mechanism for reduced toxicity compared to antagonists that target synaptic NMDA receptors. plos.org Transcriptomic analyses comparing this compound and MK-801 treatment have shown that MK-801 significantly upregulates inflammatory and stress-response genes, consistent with its high neurotoxicity, whereas this compound does not. plos.org
Here is a table comparing the neurotoxicity profiles of this compound and MK-801:
| Compound | Necrotic Neurons (20 mg/kg) | Cytoplasmic Vacuoles (20 mg/kg) | Behavioral Toxicity | Reference |
| This compound | None | Rare | Minimal | |
| MK-801 | Widespread | Frequent | Severe (e.g., ataxia) |
Interaction with Neuronal Nicotinic Acetylcholine (B1216132) Receptors
Detailed research findings indicate that this compound acts as a blocker of nAChRs. Studies have determined the inhibitory potency of this compound on these receptors, providing quantitative data on its interaction. uio.no
| Compound | Receptor Target | IC50 (µM) | Isomer/Form |
| This compound | Neuronal nAChR | 0.3 | Racemate |
| This compound | Neuronal nAChR | 0.16 | (-)-isomer |
Table 1: Inhibitory Potency of this compound at Neuronal Nicotinic Acetylcholine Receptors uio.no
The blockade of nAChRs by this compound has been characterized as being both use- and voltage-dependent, features that are particularly relevant in the context of conditions like epileptic seizures. uio.no
Preclinical Efficacy Studies of Gacyclidine
In Vitro Neuroprotection Models
In vitro studies have utilized neuronal cell cultures to assess Gacyclidine's direct protective effects against neurotoxic insults, particularly those mediated by excessive glutamate (B1630785). nih.govnih.gov
Protection Against Glutamate Toxicity in Cortical Neuron Cultures
This compound and its enantiomers have demonstrated the ability to prevent neuronal death induced by glutamate in primary cortical cultures. Concentrations ranging from 0.1 to 5.0 μM have shown protective effects. nih.govnih.gov This protective action is attributed, in part, to its function as a non-competitive NMDA receptor antagonist, blocking the excessive calcium influx triggered by glutamate. scireproject.com
Neuroprotective Effects in Hippocampal Neuron Cultures
Similar to cortical neurons, this compound has shown neuroprotection properties in primary cultures of hippocampal neurons. researchgate.net Studies comparing this compound to MK-801, another NMDA receptor antagonist, in hippocampal cultures indicated that this compound provided similar neuroprotection but, in contrast to MK-801, was not toxic to the neurons. researchgate.net
Effects in Spinal Cord Neuron Cultures
In vitro studies have also indicated that this compound is protective against acute glutamate toxicity to neurons of the spinal cord. free.frcore.ac.uk
In Vivo Neuroprotective Efficacy in Animal Models of Central Nervous System Trauma
In vivo studies using animal models have been crucial in evaluating this compound's neuroprotective potential within a complex biological system, particularly in the context of CNS trauma. nih.govncats.io
Traumatic Brain Injury Models
Animal models of traumatic brain injury (TBI) have been employed to investigate this compound's impact on the pathological consequences of TBI. nih.govncats.ionih.gov
Impact on Behavioral Parameters and Functional Recovery
In traumatic brain injury models, this compound has been shown to improve behavioral parameters and neuronal survival. nih.govncats.ionih.gov Studies using models such as bilateral contusion of the medial frontal cortex in rats have shown that this compound improved cognitive performance in tests like the Morris water maze. nih.gov It also enhanced the number of surviving cells in the thalamus. nih.gov Optimal protection in TBI models is obtained when this compound is administered within 0 to 30 minutes after injury. nih.govnih.gov Beneficial effects observed in animal models of CNS injury, including TBI, encompass the reduction of lesion size and improvement of functional parameters after injury. nih.govnih.gov
Data from preclinical studies in TBI models suggest this compound's potential to mitigate the impact of injury on behavioral and functional outcomes.
Table 1: Summary of this compound's Effects in Preclinical TBI Models
| Model Type | Key Findings | Relevant Parameters Assessed | Citation |
| Traumatic Brain Injury (Animal) | Improved behavioral parameters and neuronal survival. | Behavioral tests, neuronal counts. | nih.govncats.ionih.gov |
| Medial Frontal Cortex Contusion (Rat) | Improved cognitive performance; enhanced neuronal survival in thalamus. | Morris water maze, cell counts. | nih.gov |
| General CNS Injury (Animal) | Reduced lesion size; improved functional parameters. | Lesion volume measurements, functional tests. | nih.govnih.gov |
Studies have indicated that this compound outperforms other NMDA receptor antagonists like MK-801 and Cerestat in promoting functional recovery across injury models.
Table 2: Comparative Efficacy in Preclinical Injury Models
| Model Type | This compound Efficacy | Comparator (MK-801/Cerestat) Efficacy | Citation |
| Spinal Cord Injury | Dose-dependent neuroprotection; reduced recovery time. | Partial, delayed effects; higher neurotoxicity. | nih.gov |
| Traumatic Brain Injury | Improved neuron survival; U-shaped dose response. | Limited efficacy due to toxicity. |
Effects on Neuronal Survival and Reduction of Necrotic Neurons
Research indicates that this compound can prevent glutamate-induced neuronal death in primary cortical cultures at concentrations ranging from 0.1 to 5.0 μM. nih.govmendeley.com Studies in animal models of CNS trauma have shown that administration of this compound resulted in fewer necrotic neurons compared to other NMDA antagonists like MK-801. This suggests that this compound may be less neurotoxic while still offering protective effects on neuronal survival. In one study involving an ALS mouse model, treatment with this compound demonstrated improved survival rates.
Spinal Cord Injury Models
This compound has been evaluated in various rat models of spinal cord injury (SCI) to assess its neuroprotective efficacy. nih.govmendeley.comnih.gov
Dose- and Time-Dependent Neuroprotection in Rat Models
Studies in rat SCI models have demonstrated that this compound provides dose- and time-dependent attenuation of spinal cord damage. nih.govnih.govurosario.edu.co One study using a rat spinal cord contusion model suggested that a dose of 1 mg/kg was effective in promoting functional recovery. nih.gov Another study using a photochemical SCI model found that while all tested doses (1, 2.5, and 5 mg/kg) induced neuroprotective effects, recovery was greater and more homogeneous with the 1 mg/kg dose. nih.govurosario.edu.co The timing of administration is also critical, with optimal protection often observed when this compound is administered within a short window after injury, such as 0 to 30 minutes. nih.govmendeley.com A study analyzing the optimal time-window for a 1 mg/kg dose found better walking recovery in the group treated 10 minutes after injury compared to other time points. nih.gov
Reduction of Lesion Size and Cystic Cavity Formation
A beneficial effect of this compound in SCI models is the reduction of lesion size and cystic cavity formation. nih.govmendeley.com Studies have shown that this compound treatment can lead to a reduction in the cystic cavity and astrogliosis in rat SCI models. nih.gov This reduction in lesion size is associated with the preservation of spinal cord tissue. nih.gov
Improvement of Functional Locomotor Parameters
This compound treatment has been shown to improve functional locomotor parameters in rat SCI models. wikipedia.orgnih.govmendeley.com In a spinal cord contusion model, this compound was found to promote functional recovery, reducing the time needed to reach full locomotor recovery by half at a dose of 1 mg/kg. nih.gov Improved motor performances have been linked to the preservation of a larger undamaged area of the spinal cord at the injury site. nih.govnih.govresearchgate.net
Preservation of Undamaged Spinal Cord Area
Studies have indicated that this compound treatment contributes to the preservation of the undamaged area of the spinal cord following injury. nih.govurosario.edu.conih.govresearchgate.net This preservation of tissue at the level of the injury is correlated with improved motor outcomes. nih.govnih.govresearchgate.net Preventing the extension of the anatomical lesion above the level of the injury has also been observed. nih.govurosario.edu.co
Effects on Somatosensory Evoked Potentials
Preclinical studies have utilized somatosensory evoked potentials (SEPs) as an electrophysiological measure to assess the functional integrity of sensory pathways following injury and intervention with this compound researchgate.netkcl.ac.uk. Changes in SEP latency and amplitude can indicate the severity of spinal sensory nerve dysfunction and indirectly reflect motor function nih.gov. While the provided search results mention the use of SEPs in evaluating this compound's efficacy in preclinical tests, specific detailed findings regarding the effects of this compound on SEP parameters like latency and amplitude are not extensively detailed in the provided snippets researchgate.netkcl.ac.uk. However, SEPs are a recognized method for assessing spinal cord function in injury models used to evaluate neuroprotective agents like this compound kcl.ac.uknih.gov.
Optimization of Intervention Timing for Efficacy
The timing of this compound administration is a critical factor in maximizing its therapeutic efficacy in preclinical models scispace.com. Research suggests that optimal neuroprotection in animal models often occurs within a narrow time window post-injury . For instance, in photochemical lesion models of spinal cord injury, this compound was administered intravenously within 10–120 minutes post-injury to assess dose- and time-window effects . Studies in primates exposed to soman (B1219632), a nerve agent, indicated that optimal effects of this compound in preventing convulsions and neuropathological changes were achieved within 30 minutes of poisoning opcw.org. Another study in heavily intoxicated primates showed therapeutic benefit when this compound was injected 45 minutes after soman challenge nih.govresearchgate.net. These findings highlight the importance of rapid medical intervention for optimal outcomes with this compound in severe organophosphate poisoning nih.gov.
| Study Type | Injury/Agent | Intervention Timing Post-Injury/Exposure | Observed Effect | Source |
| Photochemical Lesion Model | Spinal Cord Injury | 10–120 minutes | Assessment of dose- and time-window effects | |
| Soman Poisoning (Primates) | Soman | Within 30 minutes | Optimal effects in preventing convulsions and neuropathology | opcw.org |
| Severe Soman Poisoning (Primates) | Soman | 45 minutes | Therapeutic benefit, prevention of mortality, seizures, and neuropathology | nih.govresearchgate.net |
Neuroprotective Role in Models of Organophosphate Poisoning
This compound has demonstrated a significant neuroprotective role in preclinical models of organophosphate (OP) poisoning, which is characterized by excessive cholinergic stimulation and subsequent excitotoxicity through NMDA receptor overactivation nih.govresearchgate.netmdpi.com.
Attenuation of Nerve Agent-Induced Convulsions
Organophosphate nerve agents are potent inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and overstimulation of cholinergic receptors, which can result in severe symptoms including convulsions researchgate.netimrpress.com. Studies in primates have shown that this compound can prevent soman-induced seizures and motor convulsions nih.govresearchgate.net. Clinical findings and EEG recordings in these experiments revealed that convulsions could be prevented with this compound treatment opcw.org. This attenuation of seizure activity is a crucial aspect of this compound's neuroprotective effect in OP poisoning, as seizures contribute significantly to neuronal damage and mortality imrpress.com.
Synergistic Effects in Combination Therapies
Conventional treatment for organophosphate poisoning typically involves the administration of an anticholinergic drug (like atropine), an oxime to reactivate acetylcholinesterase, and a benzodiazepine (B76468) (like diazepam) to control seizures nih.govresearchgate.netimrpress.com. However, this standard therapy may not fully prevent neuronal brain damage nih.govnih.gov. Preclinical studies have investigated the potential for synergistic effects when this compound is used in combination with these conventional treatments nih.govnih.gov. Experiments in primates have shown enhanced neuroprotection when this compound is combined with atropine, diazepam, and pralidoxime (B1201516) in models of soman poisoning nih.gov. This combination therapy has been shown to ensure more complete management of nerve agent poisoning, leading to rapid normalization of EEG activity, improved clinical recovery, and neuroprotection nih.gov. This compound, as an antiglutamatergic compound, complements the action of conventional treatments by addressing the excitotoxic component of OP poisoning that is not fully managed by anticholinergics and oximes alone nih.govnih.gov.
| Combination Therapy | Organophosphate Agent | Observed Synergistic Effect | Source |
| This compound + Atropine + Diazepam + Pralidoxime | Soman | Enhanced neuroprotection, prevention of mortality, rapid normalization of EEG, improved clinical recovery, neuroprotection | nih.govnih.gov |
Comparative Preclinical Assessments of Gacyclidine
Comparison of Neuroprotective Efficacy with Other N-Methyl-D-Aspartate Receptor Antagonists
Gacyclidine, a phencyclidine derivative, has been evaluated for its neuroprotective properties in various preclinical models of central nervous system (CNS) injury. nih.govfree.fr Its efficacy, particularly in promoting functional recovery, has been compared against other notable NMDA receptor antagonists.
Functional Recovery Versus Dizocilpine (B47880) (MK-801)
Preclinical studies have demonstrated this compound's superior efficacy in promoting functional recovery compared to Dizocilpine (MK-801). In a standardized rat model of spinal cord contusion, designed to mimic human injury and allow for the quantification of spontaneous and progressive recovery, this compound was found to be more effective than Dizocilpine. nih.gov A single administration of this compound significantly accelerated locomotor recovery, whereas Dizocilpine treatment induced only a partial and delayed neuroprotective effect. nih.gov While both compounds show neuroprotective activity by virtue of their NMDA receptor antagonism, the translation of this activity into functional improvement appears more robust with this compound in this specific preclinical model. nih.gov
Functional Recovery Versus Cerestat (CNS-1102)
Similar comparative assessments have been conducted against Cerestat (CNS-1102). In the same rat model of spinal cord injury, Cerestat's effect on functional recovery was also found to be less pronounced than that of this compound. nih.gov The study reported that, like Dizocilpine, Cerestat treatment resulted in a neuroprotective effect that was only partial and delayed when contrasted with the more significant and rapid recovery promoted by this compound. nih.gov This suggests that under the conditions of this preclinical trauma model, this compound holds an advantage in facilitating the restoration of motor function.
The table below summarizes the comparative outcomes on locomotor recovery in a rat spinal cord injury model.
| Compound | Outcome on Functional Recovery | Nature of Effect |
| This compound | Significantly promoted full locomotor recovery | Rapid and robust |
| Dizocilpine (MK-801) | Induced partial neuroprotective effect | Delayed and partial |
| Cerestat (CNS-1102) | Induced partial neuroprotective effect | Delayed and partial |
Data sourced from a preclinical study on a rat spinal cord contusion model. nih.gov
Efficacy Versus Phencyclidine (PCP) and Tenocyclidine (B1683004) (TCP) Derivatives
This compound is a structural derivative of Tenocyclidine (TCP), which is itself a more potent analog of Phencyclidine (PCP). free.frnih.gov These earlier compounds were among the first to be identified as high-affinity, non-competitive NMDA receptor antagonists. nih.gov Preclinical research has established that this compound retains the fundamental neuroprotective mechanism of action, effectively preventing glutamate-induced neuronal death in cortical cultures, a hallmark of NMDA receptor antagonists. nih.gov The development of this compound was motivated by the need to retain the therapeutic neuroprotective efficacy demonstrated by compounds like TCP and PCP while mitigating their limiting neurotoxic side effects. free.fr While direct comparative studies focusing solely on the functional recovery efficacy between this compound and its parent compounds are limited, its progression to clinical trials for neurotrauma was based on a preclinical profile that demonstrated potent neuroprotection with a significantly improved safety margin. free.frnih.gov
Comparative Preclinical Neurotoxicity Profiles
A significant advantage of this compound highlighted in preclinical literature is its favorable neurotoxicity profile compared to other potent NMDA receptor antagonists.
Absence of Psychotomimetic-like Effects and Neuronal Vacuolization Observed with Other Antagonists
A major drawback of potent NMDA receptor antagonists like Dizocilpine (MK-801) and PCP is the induction of psychotomimetic (psychosis-mimicking) behaviors and specific neuropathological changes, such as neuronal vacuolization in the retrosplenial cortex. free.frwikipedia.org Preclinical research indicates that this compound is substantially less neurotoxic. nih.gov Studies in rats report that the in vivo neurotoxicity of this compound is "far low" compared to that of MK-801. nih.gov
Crucially, negative side effects associated with older NMDA antagonists, including psychotomimetic effects and neuronal vacuolization, are reportedly absent at doses of this compound that are effective for neuroprotection. free.fr Histological examinations of rat brains treated with this compound revealed no necrotic neurons. nih.gov Only at a very high dose did electron microscopy show a "few cytoplasmic or intramitochondrial vacuoles," a finding markedly less severe than the damage observed with other agents. nih.govnih.gov This suggests a significantly wider therapeutic window for this compound, where neuroprotection can be achieved without inducing the adverse CNS effects that have halted the development of other compounds in this class.
The table below provides a qualitative comparison of the preclinical neurotoxicity profiles.
| Feature | This compound | Dizocilpine (MK-801) | Phencyclidine (PCP) / Tenocyclidine (TCP) |
| Psychotomimetic Effects | Absent at neuroprotective doses free.fr | Present; produces PCP-like behaviors nih.gov | Present; hallmark psychotomimetic agents nih.gov |
| Neuronal Vacuolization | Minimal; only a few vacuoles at very high doses nih.gov | Induces neuronal vacuolization and necrosis wikipedia.org | Known to cause similar neurotoxic effects |
| Overall Neurotoxicity | Substantially lower than MK-801 nih.gov | Significant neurotoxicity limits clinical use | Significant neurotoxicity limits clinical use |
Evaluation of Inflammatory and Stress-Response Gene Expression
The molecular mechanisms underlying the improved neurotoxicity profile of this compound are not fully elucidated. The inflammatory response and cellular stress pathways are known to be involved in the pathophysiology of brain injury and can be modulated by pharmacological agents. Chronic stress has been shown to alter the expression of glucocorticoid-responsive genes in the brain, affecting pathways related to cellular resilience. nih.govnih.gov Similarly, neuroinflammation is a key component of secondary injury cascades in neurotrauma. mdpi.com
However, preclinical studies specifically investigating the effects of this compound on the expression of inflammatory and stress-response genes are not extensively available in the reviewed scientific literature. While it can be hypothesized that this compound's favorable safety profile may be linked to a reduced impact on these critical gene expression pathways compared to more toxic antagonists, direct experimental evidence to support this is currently lacking. Future research in this area could provide valuable insights into the molecular basis for its enhanced tolerability.
Assessment of Astrogliosis and Microglial Activation
Preclinical studies investigating the effects of this compound on astrogliosis and microglial activation have been conducted primarily in the context of acute neuronal injury, such as traumatic brain and spinal cord injuries. The findings from these studies suggest a modulatory role for this compound on glial cell responses, although the precise nature of this modulation appears to be complex and potentially context-dependent.
In a study involving rats with medial frontal cortex contusions, treatment with this compound was associated with an increase in the size and number of both microglia and astrocytes in the striatum. This suggests that this compound may influence the reactive gliosis that occurs in response to traumatic brain injury. However, the study did not fully characterize the phenotype of these activated glial cells, making it difficult to determine whether this response was beneficial or detrimental.
Conversely, in a rat model of spinal cord contusion, the neuroprotective effects of this compound were accompanied by a reduction in the size of the cystic cavity and a decrease in astrogliosis. This finding indicates that in the context of spinal cord injury, this compound may attenuate the extent of reactive astrocytic scarring.
The available data on this compound's impact on microglial activation is similarly nuanced. While the study on traumatic brain injury noted an increase in microglial numbers, the functional implications of this increase were not detailed. Understanding whether this compound promotes a pro-inflammatory or anti-inflammatory microglial phenotype is crucial for a complete assessment of its preclinical effects on neuroinflammation.
Table 1: Preclinical Findings on this compound's Effects on Astrogliosis and Microglial Activation
| Model System | Key Findings |
|---|---|
| Rat Medial Frontal Cortex Contusion | Increased size and number of microglia and astrocytes in the striatum. |
| Rat Spinal cord Contusion | Reduction of the cystic cavity and astrogliosis. |
Differential Effects Compared to Memantine (B1676192)
While both this compound and Memantine are non-competitive NMDA receptor antagonists, preclinical evidence suggests they may exert differential effects on astrogliosis and microglial activation. These differences likely stem from variations in their pharmacological profiles and the specific experimental models used in their assessment.
Memantine has been more extensively studied in the context of chronic neurodegenerative conditions, and the findings generally point towards a neuroprotective and anti-inflammatory glial modulation. In a model of cerebellar neurodegeneration, Memantine was shown to prevent pathological changes in the morphology of Bergmann glia, a specialized type of astrocyte, and to reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis.
Furthermore, some of Memantine's neuroprotective effects are attributed to its ability to prevent the over-activation of microglia. nih.govncku.edu.tw By mitigating excessive microglial activation, Memantine can reduce the production of pro-inflammatory mediators. nih.govncku.edu.tw Interestingly, Memantine has also been shown to stimulate the release of neurotrophic factors from astrocytes, suggesting a dual mechanism of action that both dampens harmful neuroinflammation and promotes neuronal support. nih.govncku.edu.tw However, it is important to note that not all studies have found a direct modulatory effect of Memantine on microglia. One in vitro study reported that Memantine did not directly affect microglial phagocytic activity or intracellular calcium mobilization in response to tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that Memantine's influence on microglia may be indirect or dependent on the specific pathological context.
In contrast, the preclinical data for this compound in acute injury models presents a more complex picture. As mentioned, one study reported an increase in the number and size of both astrocytes and microglia following traumatic brain injury, which could be interpreted as an enhancement of reactive gliosis. Another study in a spinal cord injury model noted a reduction in astrogliosis. These seemingly disparate findings highlight the need for further research to elucidate the specific conditions under which this compound may promote or inhibit glial reactivity.
A key differentiator appears to be the primary disease models in which each compound has been studied. Memantine's effects have been largely characterized in neurodegenerative models where chronic, low-level inflammation is a key feature. This compound, on the other hand, has been primarily evaluated in acute traumatic injury models where the inflammatory response is more robust and immediate.
Table 2: Differential Preclinical Effects on Glial Cells: this compound vs. Memantine
| Feature | This compound | Memantine |
|---|---|---|
| Primary Model Systems | Acute traumatic brain and spinal cord injury. | Chronic neurodegeneration (e.g., cerebellar ataxia, Alzheimer's disease models). nih.govresearchgate.net |
| Effects on Astrocytes | Increased number and size in TBI model; reduction of astrogliosis in SCI model. | Prevents pathological morphological changes; reduces GFAP expression; stimulates neurotrophic factor release. nih.govncku.edu.tw |
| Effects on Microglia | Increased number and size in TBI model. | Prevents over-activation; reduces pro-inflammatory factor production. nih.govncku.edu.tw May not directly affect phagocytosis or certain signaling pathways in vitro. nih.gov |
| Overall Glial Modulation | Appears to be context-dependent, with reports of both increased and decreased glial reactivity. | Generally characterized by anti-inflammatory and neuroprotective modulation. nih.govncku.edu.twnih.govresearchgate.net |
Gacyclidine in Neurodegenerative Disease Preclinical Models
Amyotrophic Lateral Sclerosis (ALS) Models
Amyotrophic Lateral Sclerosis is a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons. nih.govfrontiersin.orgnih.gov The hSOD1 G93A transgenic mouse is a widely used animal model for studying ALS, as it expresses a mutated form of human superoxide (B77818) dismutase 1 (SOD1) and exhibits a phenotype similar to human ALS, including motor neuron loss and functional deficits. jax.orgplos.org
Effects on Survival Rates in hSOD1 G93A Mice
Studies in the hSOD1 G93A mouse model have investigated the effect of Gacyclidine on survival. Chronic administration of a low dose of this compound (0.1 mg/kg) has been shown to improve the survival of these mice. nih.govfrontiersin.orgnih.gov Specifically, one study reported a significant 4.3% increase in lifespan in female hSOD1 G93A mice treated with a low dose of this compound compared to control animals. nih.govfrontiersin.orgnih.gov Conversely, treatment with a higher dose (1 mg/kg) did not show a similar beneficial effect on survival and in some instances worsened motor functions. nih.govfrontiersin.org
Table 1: Effect of this compound on Median Survival in hSOD1 G93A Female Mice
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| NaCl (Control) | 140 | - |
| This compound (0.1 mg/kg) | 146 | 4.3 |
| This compound (1 mg/kg) | Not beneficial / Worsened | - |
*Data derived from preclinical studies in hSOD1 G93A female mice. nih.govfrontiersin.orgnih.gov
Impact on Motor Deficits and Locomotor Function Impairment
In addition to affecting survival, this compound treatment has been evaluated for its impact on motor function in hSOD1 G93A mice. Functional alteration of locomotor activity is evident in these mice as the disease progresses. nih.govfrontiersin.orgnih.gov Treatment with a low dose of this compound was associated with a delay in the impairment of locomotor function. nih.govfrontiersin.orgnih.gov This suggests that the improved lifespan observed with the low dose may be linked to a protective effect on motor performance. nih.govfrontiersin.org In contrast, the higher dose treatment was found to worsen motor functions. nih.govfrontiersin.org
Dose-Dependent Responses in Chronic Administration Regimens
The studies in hSOD1 G93A mice highlight a dose-dependent response to chronic this compound administration. A low dose (0.1 mg/kg) demonstrated beneficial effects on both survival and locomotor function, while a higher dose (1 mg/kg) was not only ineffective in improving survival but also detrimental to motor performance. nih.govfrontiersin.orgnih.gov This indicates that the therapeutic window for this compound in this model may be narrow, and higher concentrations could potentially exacerbate the disease phenotype. nih.govfrontiersin.org
Implications for Glutamate (B1630785) Excitotoxicity in ALS Pathophysiology
Glutamate excitotoxicity, mediated through NMDA receptors, is considered a key mechanism contributing to motor neuron death in ALS. nih.govfrontiersin.orgmdpi.comduke.edunih.gov this compound, as a non-competitive NMDA receptor antagonist, is thought to exert its neuroprotective effects by blocking the excessive influx of calcium into neurons triggered by aberrant glutamate signaling. wikipedia.org By mitigating this excitotoxic process, this compound may help protect motor neurons from degeneration in the context of ALS pathophysiology. nih.govfrontiersin.orgmdpi.comnih.gov The observed benefits in survival and motor function in the hSOD1 G93A model support the hypothesis that targeting NMDA receptor-mediated excitotoxicity could be a relevant therapeutic strategy in ALS. nih.govfrontiersin.orgnih.gov
Exploratory Studies in Other Neurological Disorders
Beyond ALS, this compound has been subject to exploratory preclinical investigations in other neurological disorder models, including experimental stroke.
Potential in Experimental Stroke Models
This compound has shown potential neuroprotective effects in experimental models of stroke. nih.gov Studies in rats have indicated that this compound can provide dose- and time-dependent neuroprotection in models of spinal cord lesion and traumatic brain injury, which share some underlying mechanisms with stroke, such as excitotoxicity. nih.gov Beneficial effects observed included a reduction in lesion size and improvement in functional parameters after injury. nih.gov Optimal protection was often achieved when this compound was administered relatively soon after the injury. nih.gov These findings suggest that the NMDA receptor antagonistic properties of this compound may be beneficial in reducing neuronal damage in acute neurological insults like stroke. nih.gov
Table 2: Summary of this compound Effects in Preclinical Models
| Disorder Model | Key Findings | Relevant Mechanism |
| hSOD1 G93A Mice (ALS) | Improved survival (low dose), delayed motor deficit onset (low dose), worsened motor function (high dose). nih.govfrontiersin.orgnih.gov | NMDA receptor antagonism, reduction of excitotoxicity. nih.govfrontiersin.orgmdpi.comnih.gov |
| Experimental Stroke (Rats) | Dose- and time-dependent neuroprotection, reduced lesion size, improved functional parameters. nih.gov | NMDA receptor antagonism, protection against injury-induced damage. nih.gov |
Investigation in Epilepsy Models
Research into this compound's effects in models relevant to epilepsy primarily stems from its role as an NMDA receptor antagonist, a target implicated in seizure activity. While extensive studies specifically in primary animal models of epilepsy like the GAERS model are not detailed in the provided information, some findings suggest a potential influence on seizure-related phenomena. This compound has been examined in the context of brain trauma models, where it has been shown to attenuate reactive seizure activity following bilateral carotid artery occlusion. mims.com Additionally, there is a mention of this compound being tested in a manner involving placement on the brain surface in cases of epilepsy or traumatic brain injury, although specific research findings from this approach are not provided. guidetopharmacology.org
Relevance to Alzheimer's Disease Models
The potential relevance of this compound to Alzheimer's Disease (AD) models is suggested by its neuroprotective activity against NMDA-induced excitotoxicity, a mechanism believed to contribute to neuronal damage in AD. An in vitro study utilizing organotypic hippocampal slice cultures, a model used to evaluate neuroprotectants, compared the effectiveness of this compound (GK11) against NMDA-induced toxicity alongside Memantine (B1676192), a drug used for Alzheimer's disease, and Procyclidine, a Parkinson's disease drug. nih.gov In this model, this compound demonstrated potent neuroprotection. Quantitative densitometric image analysis of propidium (B1200493) iodide uptake indicated that this compound was the most potent among the three tested drugs against 10µM NMDA-induced toxicity after 24 hours, exhibiting an IC50 of approximately 50nM and providing complete protection at 250nM. nih.gov These in vitro findings, consistent with results from in vivo tests in rodents, suggest that this compound's ability to block NMDA receptor-mediated excitotoxicity could be relevant to mitigating neuronal damage observed in conditions like Alzheimer's disease, although direct studies in animal models specifically designed to mimic the full pathology of Alzheimer's are not detailed in the provided information. nih.gov
In Vitro Neuroprotection Against NMDA-Induced Toxicity in Hippocampal Slice Cultures nih.gov
| Compound | IC50 (nM) | Complete Protection Concentration (nM) |
| This compound | ~50 | 250 |
| Memantine | >250 | Not specified |
| Procyclidine | >250 | Not specified |
Research in Parkinson's Disease Models
Similar to its potential relevance in Alzheimer's disease, this compound's activity as an NMDA receptor antagonist connects it to research in Parkinson's Disease (PD) models, where glutamatergic excitotoxicity may play a role in neurodegeneration. The in vitro study using organotypic hippocampal slice cultures that evaluated this compound's protection against NMDA-induced toxicity also included Procyclidine, a drug used for Parkinson's disease, as a comparator. nih.gov In this model, this compound demonstrated superior potency compared to both Memantine and Procyclidine in preventing NMDA-induced neuronal death. nih.gov While this in vitro evidence highlights this compound's potent neuroprotective capacity against excitotoxicity relevant to neurodegenerative processes, specific detailed research conducted in established animal models of Parkinson's disease, such as toxin-induced or genetic models, is not described within the provided search results.
Gacyclidine in Auditory System Research
Preclinical Tinnitus Models
Preclinical studies utilizing animal models have been instrumental in understanding the potential of gacyclidine in mitigating tinnitus symptoms and elucidating the underlying mechanisms.
Suppression of Salicylate-Induced Tinnitus in Animal Models
Research in animal models, such as guinea pigs and rats, has demonstrated that this compound can suppress tinnitus-like behaviors induced by salicylate (B1505791) administration. Salicylate, an active metabolite of aspirin, is known to induce tinnitus in both humans and animals, making it a relevant model for studying the condition b-ent.betaylorandfrancis.comnih.govnih.govfrontiersin.org. Studies employing behavioral tests, such as active avoidance paradigms, have shown that local administration of this compound to the cochlea can block the occurrence of salicylate-induced tinnitus b-ent.betaylorandfrancis.comnih.gov. For instance, applying this compound bilaterally to the cochlea in guinea pigs suppressed tinnitus symptoms without negatively impacting auditory evoked responses nih.gov. These findings suggest a direct effect of this compound on the mechanisms underlying salicylate-induced tinnitus in the cochlea.
Efficacy in Noise-Induced Tinnitus Models
Beyond salicylate-induced tinnitus, NMDA receptor blockade has also shown efficacy in models of noise-induced tinnitus in rats taylorandfrancis.comfrontiersin.org. While the effectiveness in noise-induced models can sometimes be limited to a specific time window following the acoustic trauma, these studies support the broader relevance of NMDA receptor antagonism in different forms of tinnitus taylorandfrancis.comfrontiersin.org. Local intracochlear application of NMDA antagonists was able to prevent the occurrence of noise-induced tinnitus in animal models when applied around the time of noise exposure frontiersin.org.
Role of Cochlear N-Methyl-D-Aspartate Receptors in Tinnitus Pathophysiology
Multiple studies highlight the critical role of cochlear NMDA receptors in the pathophysiology of tinnitus, particularly in models induced by salicylate and noise b-ent.betaylorandfrancis.comfrontiersin.orgnih.govkarger.com. It is suggested that excessive activation of these receptors at the synapse between inner hair cells and auditory nerve fibers contributes to the generation of tinnitus nih.gov. In the case of salicylate-induced tinnitus, it is proposed that salicylate may lead to an accumulation of arachidonic acid, which in turn potentiates NMDA receptor currents, thereby increasing the opening probability of these receptors b-ent.betaylorandfrancis.comkarger.com. This increased activation of cochlear NMDA receptors is considered an important mechanism underlying the generation of tinnitus nih.gov.
Mechanisms Involving Auditory Nerve Fiber Over-activation
Tinnitus, especially when resulting from cochlear injury caused by factors like excessive noise or ototoxic agents, is believed to involve the over-activation of damaged auditory nerve fibers nih.govglobenewswire.combusinesswire.comglobenewswire.combiospace.com. This over-activation can lead to the perception of sound in the absence of an external stimulus globenewswire.comglobenewswire.com. This compound, as an NMDA receptor antagonist, is thought to reduce the severity of tinnitus symptoms following cochlear injury by decreasing this heightened activity of damaged auditory nerve fibers and their connections globenewswire.combusinesswire.combiospace.comtinnitustreatmentreport.com. By blocking the NMDA receptors, this compound may modulate the aberrant signaling that contributes to the phantom sound perception.
Methodological Approaches for Localized Auditory Delivery in Preclinical Studies
Achieving effective drug concentrations in the inner ear is crucial for the successful treatment of auditory disorders like tinnitus while minimizing systemic exposure. Preclinical and pilot clinical studies investigating this compound have employed localized delivery methods to target the cochlea nih.govnih.govnih.govglobenewswire.combusinesswire.comglobenewswire.combiospace.comnih.govfrontiersin.org.
Intratympanic injection is a commonly used approach, involving the administration of the drug into the middle ear cavity, from where it can diffuse across the round window membrane into the inner ear nih.govbusinesswire.comglobenewswire.combiospace.com. Sustained-exposure formulations of this compound, such as OTO-313, have been developed to provide prolonged drug exposure in the inner ear following a single intratympanic injection nih.govglobenewswire.combusinesswire.comglobenewswire.combiospace.com.
Another methodological approach explored in preclinical and early human studies is intracochlear perfusion. This involves directly perfusing the cochlear fluids with the drug, sometimes utilizing devices like microcatheters placed in the round window niche nih.govnih.govfrontiersin.org. This method allows for direct delivery to the target site within the inner ear.
Structure Activity Relationship Sar Studies of Gacyclidine
Analysis of Molecular Structural Features Influencing Receptor Binding Affinity
Gacyclidine's interaction with the NMDA receptor, specifically at the PCP binding site within the ion channel, is central to its pharmacological effects nih.govcore.ac.uk. The molecular structure of this compound, characterized by a spiro[cyclohexane-1,2'-indan] or related spirocyclic core and a piperidine (B6355638) ring, is critical for this interaction. Studies on related spirocyclic compounds, such as spiro[cyclohexane-1,2'-indan]-1'-amines and spiro[cyclohexane-1,2'-tetralin]-1'-amines, have provided insights into the structural requirements for NMDA receptor antagonism researchgate.net.
Investigation of Stereochemical Effects on Pharmacological Activity and Neurotoxicity
Stereochemistry plays a critical role in the activity and neurotoxicity of this compound. This compound (GK-11) exists as enantiomers, and studies have clearly demonstrated stereoselective binding to the NMDA receptor nih.govncats.iotaylorandfrancis.com. The (-)-enantiomer, (-)-GK11, exhibits a significantly higher affinity for the NMDA receptor PCP site compared to the (+)-enantiomer, (+)-GK11 nih.govtaylorandfrancis.com.
Quantitative binding studies using [3H]MK-801 displacement have shown that (-)-GK11 has an affinity (Kd or Ki) in the low nanomolar range, comparable to that of dizocilpine (B47880) (MK-801), a well-characterized NMDA receptor antagonist nih.govnih.gov. In contrast, the (+)-enantiomer demonstrates an affinity that is approximately 10 times lower nih.govnih.gov.
This stereoselectivity in receptor binding translates into differential pharmacological activity and neuroprotective effects. In in vitro studies, both enantiomers can prevent glutamate-induced neuronal death, but (-)-GK11 is generally more potent nih.govnih.gov. In vivo studies further highlight the importance of stereochemistry; for example, (-)-GK11 has been shown to significantly reduce neuronal damage in models of brain ischemia, while (+)-GK11 has a considerably lesser or no significant effect researchgate.netrsc.org. The lower neurotoxicity observed with this compound compared to some other NMDA receptor antagonists like MK-801 may also be related to its specific binding characteristics, potentially involving interactions with "non-NMDA" binding sites in addition to the primary NMDA receptor interaction, although the role of these sites in neuroprotection is still under investigation nih.govnih.gov.
| Compound | NMDA Receptor Affinity (Kd/Ki) | Relative Affinity (vs. (-)-GK11) | Neuroprotective Effect (in vitro) | Neuroprotective Effect (in vivo) |
|---|---|---|---|---|
| (-)-Gacyclidine (GK-11) | ~2.5 nM nih.govnih.gov | 1x | Potent nih.govnih.gov | Significant researchgate.netrsc.org |
| (+)-Gacyclidine (GK-11) | ~25 nM / 10x lower nih.govnih.gov | ~0.1x | Prevents neuronal death nih.govnih.gov | Less/No significant researchgate.netrsc.org |
| Dizocilpine (MK-801) | Comparable to (-)-GK11 nih.govnih.gov | ~1x | Potent | Significant, but higher neurotoxicity nih.govnih.gov |
Design and Evaluation of this compound Analogs for Modified Properties
The insights gained from SAR studies have guided the design and evaluation of this compound analogs with the aim of identifying compounds with improved therapeutic profiles, such as altered potency, enhanced selectivity for specific NMDA receptor subtypes, or reduced potential for adverse effects. While specific detailed studies on a wide range of this compound analogs were not extensively detailed in the provided results, the general principles of analog design based on the this compound scaffold and related NMDA antagonists are relevant.
Modifications to the spirocyclic system, the nature and position of substituents on the rings, and alterations to the amine moiety are common strategies in the design of analogs researchgate.netnih.gov. For example, exploring different ring sizes or incorporating heteroatoms into the spiro system can influence the compound's shape, lipophilicity, and interactions with the binding site researchgate.net. Similarly, varying the substituents on the piperidine ring or replacing it with other amine-containing groups can modulate receptor affinity and selectivity nih.gov.
Studies on related spirocyclic compounds and amino-alkyl-cyclohexanes as NMDA receptor antagonists demonstrate that even subtle structural changes can lead to significant differences in receptor binding affinity, voltage dependency, and kinetics researchgate.netnih.gov. The evaluation of these analogs typically involves in vitro receptor binding assays, functional assays measuring NMDA receptor blockade, and in vivo studies to assess neuroprotective efficacy and potential side effects nih.govresearchgate.net. The goal is to optimize the structural features to achieve a desired balance of potency, selectivity, and pharmacokinetic properties.
| Compound Class | Core Structure | Key Modifications Explored | Relevance to this compound SAR |
| This compound (GK-11) | Spiro[cyclohexane-1,2'-indan] with piperidine | Stereochemistry at spiro center and cyclohexyl substituents | Parent compound, establishes core SAR principles for NMDA antagonism nih.govncats.io |
| Spiro[cyclohexane-1,2'-indan]-1'-amines | Spiro[cyclohexane-1,2'-indan] with amine | Variations in amine type and substituents | Provides insights into the role of the spiro system and amine moiety researchgate.net |
| Spiro[cyclohexane-1,2'-tetralin]-1'-amines | Spiro[cyclohexane-1,2'-tetralin] with amine | Variations in amine type and substituents | Explores the effect of a slightly different spirocyclic system researchgate.net |
| Amino-alkyl-cyclohexanes | Cyclohexane (B81311) with amino-alkyl chain | Substituents on cyclohexane and amine chain | Demonstrates influence of cyclohexane substitution and charged amine on NMDA antagonism nih.gov |
Further research involving systematic structural variations of the this compound molecule and comprehensive evaluation of the resulting analogs is essential to fully delineate the SAR and potentially lead to the discovery of novel neuroprotective agents with improved therapeutic profiles.
Emerging Research Avenues and Methodological Considerations
Advanced Methodologies for In Vivo Neuroprotection Assessment (e.g., MRI in Animal Models)
Assessing neuroprotection in vivo in animal models is a critical step in Gacyclidine research. Advanced imaging techniques, such as Magnetic Resonance Imaging (MRI), play a significant role in this assessment by providing non-invasive methods to visualize and quantify tissue damage and recovery over time.
MRI techniques are increasingly utilized in preclinical spinal cord injury (SCI) and traumatic brain injury (TBI) models to evaluate the extent of injury and the efficacy of neuroprotective agents like this compound. For instance, studies in mouse models of SCI have demonstrated the potential of in vivo MRI to identify the progression of tissue alterations induced by injury. frontiersin.org While in vivo MRI in mice has predominantly focused on contusion injury models, there is a need to optimize its use across various SCI models to better mimic the range of severities seen clinically. frontiersin.org Ex vivo MRI, offering higher spatial resolution, can complement in vivo studies by providing more detailed assessments of tissue alterations. frontiersin.org The combination of in vivo and ex vivo MRI with histopathological assessment offers a valuable approach for evaluating therapeutic strategies in SCI. frontiersin.org
In TBI models, functional and molecular MRI techniques are being investigated as sensitive biomarkers for assessing neuroinflammation and drug efficacy. nih.gov Studies using controlled cortical impact models in rats have shown that techniques like cerebral blood flow (CBF) and amide proton transfer-weighted (APTw) MRI can detect neuroinflammation and assess the impact of neuroprotective treatments. nih.gov Changes in these MRI signals have been correlated with reduced microglial/macrophage activation, suggesting their utility in monitoring neuroprotection. nih.gov
The use of MRI in animal models allows for longitudinal assessment of anatomical and structural changes, providing relevant data with translational potential. frontiersin.org While challenges remain in optimizing these techniques for specific injury models and ensuring their predictive value for clinical outcomes, the application of advanced MRI methodologies is enhancing the ability to assess the neuroprotective effects of compounds like this compound in vivo.
Strategies for Translational Research Optimization from Preclinical Findings
Translating promising preclinical findings for this compound into successful clinical applications requires careful consideration of various strategies to optimize the translational research pathway. The high attrition rate of drug candidates during clinical development underscores the challenges in this process. d-nb.info
The availability of predictive preclinical models is considered critical for the success of translational research. nih.gov While animal models are widely used and often legally required, their value in predicting the effectiveness of therapies in human trials has been debated. d-nb.info Poor translation from animal to human studies can lead to significant wasted resources. d-nb.info Therefore, refining existing models and developing new, more predictive ones is an ongoing effort.
Pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulation play a vital role in translating findings from animals to humans. nih.gov By linking drug concentration to biological effects over time, PK-PD modeling can help predict efficacy and potential side effects, thereby increasing the chance of successful drug development and providing insights into the reasons for failure when it occurs. nih.gov
Furthermore, bridging the gap between basic research and clinical applications requires enhanced collaboration between preclinical and clinical scientists. nih.gov Addressing methodological flaws, improving experimental designs, and ensuring sufficient transparency and data sharing in research are also crucial aspects of optimizing translational research for compounds like this compound. d-nb.info
Despite the challenges, advancements in translational science aim to improve the predictability and efficacy of developing interventions that improve human health. eurogct.org This involves a continuum from basic research to preclinical studies, early-stage human trials focusing on safety, and more advanced clinical trials assessing efficacy. eurogct.org
Future Directions in this compound Analog Development
Future directions in this compound research include the potential development of novel analogs with improved pharmacokinetic profiles, enhanced target selectivity, or reduced potential side effects. This compound itself is a phencyclidine derivative and a non-competitive NMDA receptor antagonist. wikipedia.org Its neuroprotective properties are linked to blocking glutamate-induced excitotoxicity by acting on NMDA receptors.
While this compound has shown promise in preclinical models of conditions like ALS and traumatic injury, and has been investigated in clinical trials for conditions such as spinal cord injury and traumatic brain injury, as well as tinnitus, the outcomes have been varied. scireproject.comnih.govnih.gov The development of a sustained-release formulation of this compound (OTO-313) for tinnitus has been explored, though its clinical trial status has seen changes. taylorandfrancis.comspringer.com
Developing this compound analogs could focus on several aspects:
Improved Receptor Subtype Selectivity: this compound has a high affinity for NMDA receptors, comparable to dizocilpine (B47880) (MK-801), but with lower neurotoxicity. Its stereoisomers, (–)GK11 and (+)GK11, show differential binding affinities. Future analogs could aim for even greater selectivity for specific NMDA receptor subtypes (e.g., NR2B) that are particularly implicated in excitotoxicity while minimizing interaction with subtypes involved in normal synaptic function. frontiersin.orgbiointerfaceresearch.com
Optimized Pharmacokinetics: The pharmacokinetic profiles of this compound's stereoisomers differ, with (–)GK11 showing higher clearance and spinal cord penetration. Analog development could focus on designing compounds with improved bioavailability, desired distribution to target tissues (e.g., CNS), and appropriate metabolic stability for sustained therapeutic levels.
Reduced Off-Target Effects: While this compound exhibits lower neurotoxicity compared to some other NMDA antagonists like MK-801, it is a psychoactive drug. wikipedia.org Future analog development could aim to minimize psychoactive effects and other potential off-target interactions that might limit its clinical utility.
Novel Delivery Methods: Exploring new delivery methods, such as localized or controlled release formulations, could enhance the therapeutic index of this compound or its analogs, particularly for conditions like tinnitus where local administration has shown promise. nih.govtaylorandfrancis.comnih.gov The development of a sustained-release intratympanic formulation is an example of this direction. springer.com
The understanding of glutamate (B1630785) excitotoxicity in various neurological conditions, including ALS and traumatic injuries, provides a strong rationale for the continued exploration of NMDA receptor antagonists like this compound and its potential analogs as therapeutic agents. frontiersin.org Future research will likely involve structure-activity relationship studies to design and synthesize novel compounds, followed by rigorous preclinical testing using advanced methodologies to assess their neuroprotective efficacy and safety profiles, with the ultimate goal of successful translation to clinical applications.
Q & A
Q. What are the primary mechanisms underlying Gacyclidine's neuroprotective effects in spinal cord injury (SCI) models?
this compound acts as a non-competitive NMDA receptor antagonist, blocking excessive glutamate-induced calcium influx into neurons, which mitigates excitotoxicity and secondary neuronal damage. Its enantiomer (-)GK11 exhibits high affinity for NMDA receptors (2.5 nM), comparable to dizocilpine (MK-801), while its interaction with "non-NMDA" binding sites in the cerebellum may contribute to reduced neurotoxicity . Experimental protocols typically measure functional recovery (e.g., motor scores), histopathological preservation of spinal cord tissue, and electrophysiological parameters (e.g., somatosensory evoked potentials) to validate efficacy .
Q. Which experimental models are most validated for assessing this compound's neuroprotective efficacy?
Preclinical studies predominantly use rat models of contusive or photochemical spinal cord injury. For example:
- Photochemical lesion models induce vascular damage via rose Bengal dye and laser irradiation, with this compound administered intravenously at 1–5 mg/kg within 10–120 minutes post-injury to assess dose- and time-window effects .
- Traumatic brain injury models evaluate behavioral recovery and neuronal survival using histological staining (e.g., Nissl) and lesion volume quantification .
Advanced Research Questions
Q. How do contradictory findings between animal studies and human trials inform this compound's therapeutic optimization?
While animal studies demonstrate significant motor recovery and reduced lesion size (e.g., 1 mg/kg dose in rats ), phase II human trials (n=280) showed no improvement in ASIA motor/sensory scores at 1 month/year post-SCI . Methodological considerations include:
- Translational timing : Optimal neuroprotection in animals occurs within 0–30 minutes post-injury, whereas human trials often face delays in drug administration.
- Species-specific NMDA receptor distribution : Systemic NMDA antagonist use in humans may cause off-target effects due to widespread glutamate receptor expression .
- Combination therapies : Animal models combining this compound with pyridostigmine in soman poisoning show enhanced efficacy, suggesting adjuvant strategies for human trials .
Q. What methodological frameworks address dose-dependent and time-window variability in this compound studies?
- Dose-response analysis : In photochemical SCI models, 1 mg/kg this compound yields homogeneous recovery, while higher doses (2.5–5 mg/kg) show variable efficacy due to potential saturation of NMDA receptors .
- Time-window optimization : Functional recovery correlates with drug administration within 10–30 minutes post-injury, validated via longitudinal motor scoring (e.g., Basso-Beattie-Bresnahan scale) and cross-sectional histology .
- Statistical rigor : Multivariate regression models control for confounding variables like injury severity and baseline locomotor function.
Q. How can researchers reconcile this compound's low neurotoxicity with its NMDA receptor affinity?
this compound's interaction with "non-NMDA" cerebellar binding sites (distinct from TCP/PCP3 sites) may reduce neurotoxic vacuolation compared to MK-801. Key approaches include:
- Autoradiographic mapping : Compare distribution of tritiated this compound enantiomers in cerebellar molecular layers versus telencephalic regions .
- Competition assays : Use selective ligands (e.g., TCP derivatives) to isolate NMDA vs. non-NMDA binding components in homogenized brain tissues .
- Electron microscopy : Quantify cytoplasmic vacuolation in cortical neurons after high-dose (20 mg/kg) administration in vivo .
Q. What strategies validate this compound's efficacy in acute organophosphate (OP) poisoning models?
- Primate studies : Administer this compound 45 minutes post-soman exposure with prophylactic pyridostigmine, demonstrating survival at 8LD50 doses .
- Biomarker analysis : Measure acetylcholinesterase reactivation and inflammatory cytokines (e.g., IL-6) to differentiate neuroprotection from general anti-toxin effects.
- Behavioral endpoints : Use species-specific motor/coordination tests to assess delayed neurotoxicity .
Methodological Challenges
Q. How should researchers integrate toxicological data from human case series into preclinical models?
Case reports of this compound-associated altered mental status and renal injury necessitate:
- In vitro screening : Use human neuronal cultures to model dissociative toxicity via NMDA receptor blockade.
- Multi-organ endpoints : Include serum creatinine kinase (rhabdomyolysis) and troponin (cardiotoxicity) in rodent studies, even if neuroprotection is the primary focus.
- Adverse event meta-analysis : Cross-reference preclinical toxicity databases (e.g., Schulz et al., 2012 ) with clinical pharmacovigilance reports.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
